2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide
Description
2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide is a synthetic small molecule characterized by a central acetamide scaffold. Its structure includes:
- A methylsulfonylamino group attached to a 4-chlorobenzyl substituent at the α-carbon of the acetamide, enhancing lipophilicity and steric bulk.
The molecular formula is C₁₆H₁₈ClN₄O₅S₂, with a calculated molecular weight of 445.5 g/mol.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5S2/c1-26(22,23)20(10-12-2-4-13(17)5-3-12)11-16(21)19-14-6-8-15(9-7-14)27(18,24)25/h2-9H,10-11H2,1H3,(H,19,21)(H2,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJABCZPNQLZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with methylsulfonamide to form 4-chlorobenzyl methylsulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogs from the literature:
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on molecular formula.
Key Structural and Functional Insights
Substituent Impact on Lipophilicity: The target compound’s 4-chlorobenzyl and methylsulfonylamino groups likely increase logP compared to the dimethoxyphenyl analog (logP = 0.8889) .
Hydrogen-Bonding and Solubility :
- The sulfamoylphenyl moiety in all analogs enables hydrogen bonding, critical for target engagement (e.g., enzyme inhibition).
- The benzo[d][1,3]dioxol group in enhances solubility via polar oxygen atoms, contrasting with the target’s hydrophobic chlorobenzyl group .
Halogenated analogs (e.g., ) may exhibit higher cytotoxicity due to chloro substituents .
Crystallographic and Structural Validation :
- Tools like SHELX () are widely used for resolving such structures, ensuring accurate conformational analysis .
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